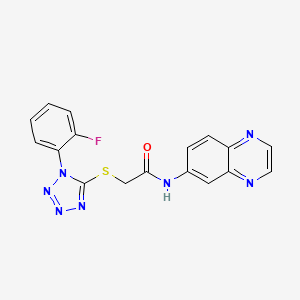

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN7OS/c18-12-3-1-2-4-15(12)25-17(22-23-24-25)27-10-16(26)21-11-5-6-13-14(9-11)20-8-7-19-13/h1-9H,10H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVDZNJJZXEFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide has emerged as a significant subject of study in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₇H₁₂FN₇OS

- Molecular Weight : 381.39 g/mol

- IUPAC Name : 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring structure allows it to mimic certain biomolecules, facilitating binding to enzymes and receptors, which may lead to the inhibition or activation of various biochemical pathways.

Biological Activity

Research indicates that 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of epidermal growth factor receptor (EGFR), a common target in cancer therapy. Inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown promising results against various microbial strains, indicating potential use as an antimicrobial agent .

- Anti-inflammatory Effects : The presence of the quinoxaline moiety may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound:

- EGFR Inhibition Study : A study demonstrated that compounds similar to 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide effectively inhibited EGFR in vitro, leading to decreased tumor growth in xenograft models.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showcasing significant inhibitory effects comparable to standard antibiotics .

- Inflammatory Response Modulation : Research indicated that the compound could modulate cytokine release in macrophages, suggesting a role in managing inflammatory responses .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a tetrazole ring, a thioether linkage, and a quinoxaline moiety, which contribute to its unique biological activity. The presence of the fluorophenyl group enhances its lipophilicity and biological interactions.

Medicinal Chemistry

-

Anticancer Activity :

- The compound has been studied for its potential anticancer properties. Research indicates that similar compounds with tetrazole and quinoxaline structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of quinoxaline have shown promise in inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. Compounds with tetrazole rings have been reported to exhibit significant antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents.

-

Anti-inflammatory Effects :

- The anti-inflammatory potential of related compounds has been documented extensively. By inhibiting cyclooxygenase enzymes (COX), these compounds can reduce inflammation, which is crucial in conditions like arthritis and other inflammatory diseases.

Neuroscience Applications

-

Anticonvulsant Activity :

- Compounds with similar structural characteristics have been evaluated for their anticonvulsant properties. For example, studies on N-phenylacetamide derivatives have shown efficacy in reducing seizure activity in animal models, indicating a potential application for treating epilepsy.

-

Neurological Disorders :

- The interaction of the compound with neurotransmitter systems may provide insights into its use for neurological disorders such as depression or anxiety. The modulation of certain receptor pathways could lead to therapeutic benefits.

Biological Research

-

Enzyme Inhibition Studies :

- The compound can serve as a probe to study enzyme interactions due to its ability to mimic substrate structures in biochemical pathways. This application is particularly useful in elucidating the mechanisms of drug action and enzyme regulation.

-

Cellular Pathway Analysis :

- By utilizing this compound in cellular assays, researchers can investigate various signaling pathways affected by the compound, contributing to our understanding of cellular responses to stimuli.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of quinoxaline derivatives, including those similar to 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Anticonvulsant Screening

In another study focused on anticonvulsant activity, researchers synthesized several N-substituted acetamides and evaluated their effects using maximal electroshock (MES) tests in animal models. Compounds structurally related to 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide showed promising results, indicating potential for further development as antiepileptic drugs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the tetrazole ring, acetamide linker, or quinoxaline moiety. These variations influence physicochemical properties, bioactivity, and pharmacokinetics. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated using average atomic masses.

Key Observations

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may improve metabolic stability and binding interactions (e.g., hydrogen bonding) compared to the 2,4-dimethylphenyl analog, which relies on hydrophobic interactions . Quinoxaline vs. Benzothiazole: Quinoxaline derivatives (target compound and ) are associated with DNA intercalation or kinase inhibition, whereas benzothiazoles (e.g., ) often exhibit antimicrobial activity due to membrane disruption.

Synthetic Yields and Physicochemical Properties :

- Derivatives with electron-withdrawing groups (e.g., chlorine in ) show higher synthesis yields (~90%) and melting points, suggesting greater crystallinity and stability.

- The target compound’s fluorine atom may reduce polar surface area, enhancing blood-brain barrier penetration compared to methoxy-substituted analogs .

Unresolved Data Gaps: No direct biological data (e.g., IC₅₀, MIC) are available for the target compound. However, structurally similar N-(quinoxalin-6-yl)acetamides demonstrate antiproliferative activity in cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring and subsequent coupling with the quinoxaline-acetamide moiety. Key steps include:

- Tetrazole formation : Cyclization of precursors (e.g., nitriles and sodium azide) under acidic or basic conditions .

- Thioether linkage : Reaction of the tetrazole-thiol intermediate with a chloroacetamide derivative via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and bases like triethylamine .

- Optimization strategies :

- Catalyst selection (e.g., Cu(I) for click chemistry in triazole formation) .

- Solvent choice (e.g., acetonitrile or DMF for improved solubility) .

- Temperature control (e.g., reflux for accelerated kinetics without side reactions) .

Yield optimization is monitored via HPLC or TLC, with purification by column chromatography .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly for distinguishing tetrazole (δ 8–9 ppm) and quinoxaline (δ 7–8 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

- X-ray crystallography : For absolute configuration determination in crystalline forms .

Q. What key structural features influence the compound’s reactivity and biological interactions?

- Tetrazole ring : Enhances metabolic stability and participates in hydrogen bonding with biological targets .

- Quinoxaline moiety : Contributes to π-π stacking interactions in enzyme binding pockets .

- Thioether bridge : Increases lipophilicity, improving membrane permeability .

- 2-fluorophenyl group : Modulates electronic effects and steric hindrance, affecting target selectivity .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against bacterial targets?

- Enzyme inhibition assays : Test activity against bacterial enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods .

- Molecular docking : Use software like AutoDock to predict binding modes with bacterial proteins (e.g., penicillin-binding proteins) based on similar acetamide derivatives .

- Resistance studies : Compare MIC values against wild-type vs. efflux pump-deficient bacterial strains to assess transport-mediated resistance .

Q. What computational methods are suitable for predicting binding affinity with quinoxaline-associated enzymes?

- Molecular dynamics simulations : Analyze stability of ligand-enzyme complexes (e.g., quinoxaline-binding kinases) over 100-ns trajectories .

- Free energy calculations : Use MM-GBSA to estimate binding energies, focusing on contributions from the fluorophenyl and tetrazole groups .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the tetrazole ring) for lead optimization .

Q. What strategies address discrepancies in reported biological activity data for tetrazole-thioacetamide derivatives?

- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC measurements .

- Meta-analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. saline) and bacterial strain lineage .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., halogen substitution) to isolate activity trends .

Q. How can environmental impact studies be designed for this compound?

- Fate analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems via LC-MS quantification .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae, reporting EC₅₀ values under standardized OECD 202/201 conditions .

- Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon) to predict partitioning into lipid-rich tissues .

Q. What structure-activity relationship (SAR) strategies enhance antitumor activity?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoxaline ring to improve DNA intercalation .

- Heterocycle replacement : Replace tetrazole with triazole to modulate redox potential and reduce off-target effects .

- Prodrug design : Incorporate esterase-cleavable moieties (e.g., pivaloyloxymethyl) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.